![molecular formula C14H11F3N2O2 B14338987 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- CAS No. 106324-90-7](/img/structure/B14338987.png)
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinecarboxamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxamides and phenoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Flonicamid: N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide.
Nicorandil: N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide mononitrate.
Uniqueness
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
106324-90-7 |
|---|---|
Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(12(18)20)13(19-7-8)21-10-4-2-3-9(6-10)14(15,16)17/h2-7H,1H3,(H2,18,20) |
InChI Key |
WBVFYMZADZHLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


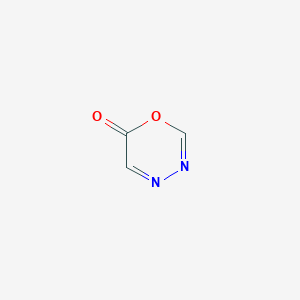
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
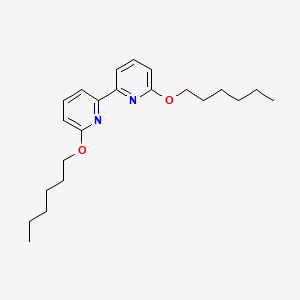
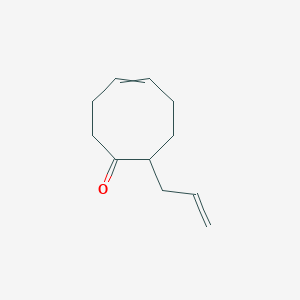
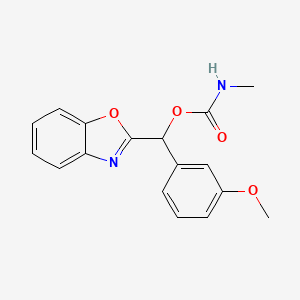

![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
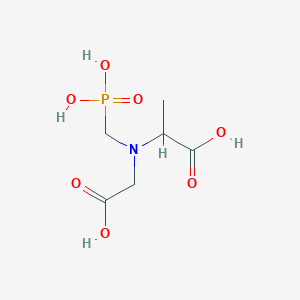

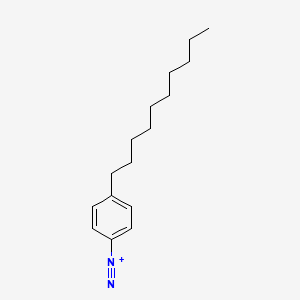
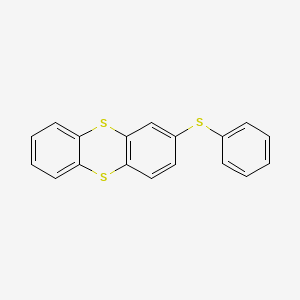


![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
